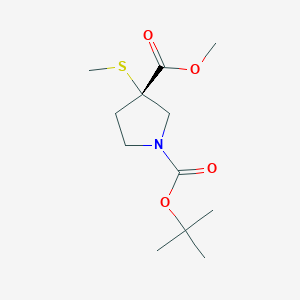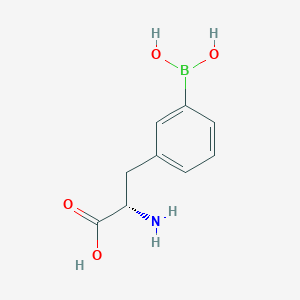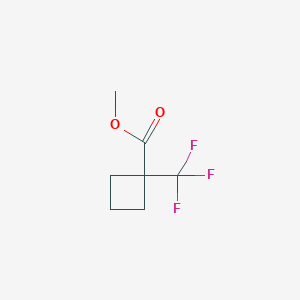
(S)-1-tert-Butyl 3-methyl 3-(methylthio)pyrrolidine-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-tert-Butyl 3-methyl 3-(methylthio)pyrrolidine-1,3-dicarboxylate is a chiral compound with a pyrrolidine ring structure. It is often used in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-tert-Butyl 3-methyl 3-(methylthio)pyrrolidine-1,3-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative.
Protection of Functional Groups: tert-Butyl and methyl ester groups are introduced to protect the carboxylate functionalities.
Introduction of the Methylthio Group: The methylthio group is introduced via nucleophilic substitution reactions.
Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-tert-Butyl 3-methyl 3-(methylthio)pyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The methylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
(S)-1-tert-Butyl 3-methyl 3-(methylthio)pyrrolidine-1,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (S)-1-tert-Butyl 3-methyl 3-(methylthio)pyrrolidine-1,3-dicarboxylate involves its interaction with various molecular targets. The methylthio group can participate in nucleophilic and electrophilic reactions, while the ester groups can undergo hydrolysis or transesterification. The pyrrolidine ring provides structural rigidity and influences the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate
- (trans)-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate
Uniqueness
(S)-1-tert-Butyl 3-methyl 3-(methylthio)pyrrolidine-1,3-dicarboxylate is unique due to its specific combination of functional groups and chiral center, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C12H21NO4S |
|---|---|
Poids moléculaire |
275.37 g/mol |
Nom IUPAC |
1-O-tert-butyl 3-O-methyl (3S)-3-methylsulfanylpyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C12H21NO4S/c1-11(2,3)17-10(15)13-7-6-12(8-13,18-5)9(14)16-4/h6-8H2,1-5H3/t12-/m0/s1 |
Clé InChI |
JYEQYRQVEYTWAT-LBPRGKRZSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@](C1)(C(=O)OC)SC |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)(C(=O)OC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Formyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11755104.png)


![tert-Butyl (S)-(2-oxo-1,2,3,4-tetrahydropyrido[3,4-b][1,4]oxazepin-3-yl)carbamate](/img/structure/B11755115.png)
![[2-(Acetyloxy)-3-carboxypropyl]trimethylazanium](/img/structure/B11755120.png)
![(2R,3S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B11755128.png)
![7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[3.5]nonane-3-carboxylic acid](/img/structure/B11755137.png)

![tert-butyl N-[(1S,6s)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate](/img/structure/B11755146.png)

![4-[(hydroxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B11755158.png)
![3-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B11755165.png)
![1-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B11755168.png)
![Methyl 5-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B11755176.png)
